3-Fluoro-n,4-dimethylaniline
Overview
Description
3-Fluoro-n,4-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position and two methyl groups at the nitrogen and fourth positions of the aniline ring. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is structurally similar to 3,4-dimethylaniline, which is known to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Based on its structural similarity to 3,4-dimethylaniline, it may interact with its target enzyme in a similar manner .
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can participate in various biochemical reactions The presence of the fluorine atom and the two methyl groups on the amino group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules
Metabolic Pathways
The metabolic pathways involving 3-Fluoro-n,4-dimethylaniline are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-n,4-dimethylaniline typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient nitration.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve yield and reduce reaction time.
Automated Methylation: Utilizing automated systems for the methylation process to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-n,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
3-Fluoro-n,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the methyl groups, making it less hydrophobic.
4-Fluoro-n,3-dimethylaniline: Different substitution pattern affecting its reactivity.
3-Chloro-n,4-dimethylaniline: Chlorine instead of fluorine, altering its chemical properties.
Uniqueness
3-Fluoro-n,4-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which influence its chemical reactivity and biological activity. The fluorine atom increases the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-fluoro-N,4-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVABRVITTMQVHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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